2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- is a chemical compound belonging to the class of benzopyran derivatives This compound is known for its unique structure, which includes a benzopyran core substituted with a hydroxy group at the 7th position and a trimethoxyphenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 7-hydroxycoumarin and 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-oxo derivatives, while reduction can produce dihydrobenzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A simpler analog with a hydroxy group at the 7th position but lacking the trimethoxyphenyl group.
4-Hydroxycoumarin: Another analog with a hydroxy group at the 4th position.
7-Methoxycoumarin: Similar structure but with a methoxy group at the 7th position instead of a hydroxy group.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-4-(3,4,5-trimethoxyphenyl)- is unique due to the presence of both hydroxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-hydroxy-4-(3,4,5-trimethoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)13-9-17(20)24-14-8-11(19)4-5-12(13)14/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNUTSAINFTYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)OC3=C2C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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